FMOC-DAP HCL

Descripción general

Descripción

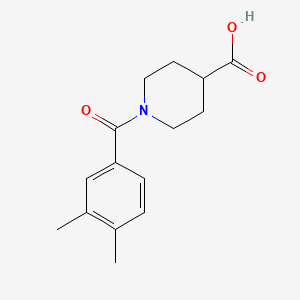

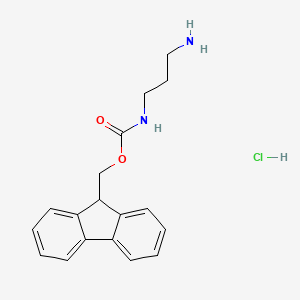

Fmoc-dap hcl is a useful research compound. Its molecular formula is C18H21ClN2O2 and its molecular weight is 332.8 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

He realizado una búsqueda de aplicaciones de investigación científica para FMOC-DAP HCL, también conocido como Fmoc-NH(CH2)3NH2.HCl. Sin embargo, los resultados de la búsqueda no proporcionaron aplicaciones específicas para este compuesto. En cambio, mencionaron el uso de péptidos derivados de Fmoc en la formulación de hidrogeles biocompatibles adecuados para diferentes aplicaciones biomédicas. A continuación, se muestra una sección basada en la información disponible:

Aplicaciones biomédicas

Los péptidos derivados de Fmoc, incluido this compound, se han investigado como bloques de construcción para hidrogeles biocompatibles. Estos hidrogeles se pueden utilizar como matrices extracelulares y se han probado para ensayos de citotoxicidad y adhesión celular en varias líneas celulares como fibroblastos 3T3 y HaCat . La rigidez mecánica de los hidrogeles y su capacidad para soportar la adhesión celular los convierten en andamios prometedores para la ingeniería de tejidos .

Mecanismo De Acción

Target of Action

FMOC-DAP HCL, also known as this compound or Fmoc-NH(CH2)3NH2.HCl, is primarily used as a protecting group for amines in organic synthesis . The primary target of this compound is the amine group of the molecule it is protecting .

Mode of Action

The this compound compound interacts with its target, the amine group, by forming a carbamate . This interaction is facilitated by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it can be rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the synthesis of peptides. The use of Fmoc as a temporary protecting group for the amine at the N-terminus in Solid Phase Peptide Synthesis (SPPS) is widespread .

Pharmacokinetics

It’s important to note that the fmoc group has an approximate half-life of 6 seconds in a solution of 20% piperidine in n,n-dimethylformamide (dmf) .

Result of Action

The result of this compound’s action is the protection of the amine group during peptide synthesis, allowing for the successful formation of the desired peptide . After the peptide synthesis is complete, the Fmoc group can be removed, revealing the original amine group .

Action Environment

The action of this compound is influenced by environmental factors such as pH and temperature. The Fmoc group is base-labile, meaning it can be removed in a basic environment . Additionally, the Fmoc group has high thermal stability, even at low concentrations . This makes this compound a versatile tool in peptide synthesis, capable of functioning effectively in a variety of conditions .

Análisis Bioquímico

Biochemical Properties

Fmoc-dap hcl: plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. It interacts with various enzymes, proteins, and other biomolecules through its amino and carboxyl groups. The Fmoc group can be removed under basic conditions, allowing the free amino group to participate in peptide bond formation. This compound is known to interact with enzymes such as peptidases and proteases, which cleave peptide bonds and facilitate the synthesis and degradation of peptides. Additionally, This compound can form hydrogen bonds and hydrophobic interactions with other biomolecules, influencing their stability and function .

Cellular Effects

This compound: has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, This compound has been reported to promote cell attachment and proliferation in certain cell types, such as fibroblasts and keratinocytes . This compound can also affect cell signaling pathways by interacting with receptors and enzymes involved in signal transduction, leading to changes in gene expression and cellular responses. Furthermore, This compound can impact cellular metabolism by altering the activity of metabolic enzymes and influencing the production of metabolites .

Molecular Mechanism

The molecular mechanism of This compound involves its interactions with various biomolecules at the molecular level. The Fmoc group can form π-π stacking interactions with aromatic residues in proteins, stabilizing the protein structure and influencing its function . Additionally, This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in enzyme activity and downstream effects on cellular processes . This compound can also modulate gene expression by interacting with transcription factors and other regulatory proteins, affecting the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound can change over time due to its stability and degradation. This compound is relatively stable under physiological conditions, but it can degrade over time, leading to changes in its biochemical properties and effects on cellular function . Long-term studies have shown that This compound can maintain its activity and promote cell growth and proliferation for extended periods, making it a valuable tool for in vitro and in vivo experiments . The degradation products of This compound may have different effects on cells and should be considered when designing experiments .

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At low doses, this compound can promote cell growth and tissue regeneration without causing significant toxicity . At high doses, This compound may exhibit toxic effects, such as cell death and tissue damage . Threshold effects have been observed, where a certain concentration of This compound is required to achieve the desired biological effects, and exceeding this threshold can lead to adverse effects . Therefore, careful dosage optimization is essential when using This compound in animal studies.

Metabolic Pathways

This compound: is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by enzymes such as peptidases and proteases, which cleave the peptide bonds and release the Fmoc group . The metabolic flux of This compound can influence the levels of metabolites and the overall metabolic state of the cell . Additionally, This compound can affect the activity of metabolic enzymes, leading to changes in the production and utilization of metabolites .

Transport and Distribution

The transport and distribution of This compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, involving specific transporters that recognize the Fmoc group . Once inside the cell, This compound can be distributed to different cellular compartments, depending on its interactions with binding proteins and other biomolecules . The localization and accumulation of This compound can influence its activity and effects on cellular function .

Subcellular Localization

The subcellular localization of This compound is determined by its targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals that are recognized by cellular machinery . The localization of This compound can affect its activity and function, as it may interact with different biomolecules and participate in distinct cellular processes depending on its subcellular distribution .

Propiedades

IUPAC Name |

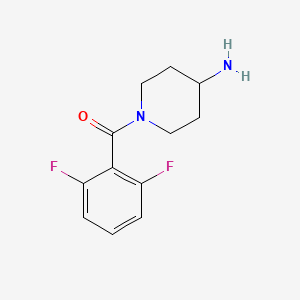

9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2.ClH/c19-10-5-11-20-18(21)22-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17;/h1-4,6-9,17H,5,10-12,19H2,(H,20,21);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIDYFLMAHOWVLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-Fluorophenyl)methyl]azetidine](/img/structure/B1369360.png)

![[2-(Oxolan-2-ylmethoxy)pyridin-3-yl]methanamine](/img/structure/B1369366.png)